Dehydro-D 13223 (Flupirtine Metabolite)
Description
Dehydro-D 13223 is a metabolite of flupirtine, a non-opioid analgesic and Kv7 potassium channel activator. Flupirtine undergoes hepatic metabolism to form several metabolites, including D-13223 and its dehydrogenated derivative, Dehydro-D 13223 . Structurally, Dehydro-D 13223 (CAS: 1147289-78-8) differs from D-13223 (CAS: 95777-69-8) by the presence of a dehydrogenated moiety, which may alter its physicochemical properties and pharmacokinetics . Both metabolites retain biological activity, though their specific roles in flupirtine’s therapeutic effects require further investigation .
Properties
Molecular Formula |
C₁₄H₃FN₄O |
|---|---|
Molecular Weight |
272.28 |
Synonyms |
N-[2-Amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]acetamide Hydrochloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties of D-13223 and Dehydro-D 13223:
Comparison with Structurally and Functionally Related Compounds
Flupirtine vs. Retigabine
Both flupirtine and retigabine are Kv7.2-7.5 potassium channel activators but differ in metabolite profiles and binding mechanisms:
- Flupirtine : Metabolized to D-13223 and Dehydro-D 13223, which retain Kv7-modulating activity .
- Retigabine: No active metabolites reported; binds to the S5-S6 transmembrane domain of Kv7 channels, causing a hyperpolarizing shift .
Comparison with NSAID Metabolites
Flupirtine’s metabolites differ from nonsteroidal anti-inflammatory drug (NSAID) metabolites in mechanism:
| Parameter | D-13223/Dehydro-D 13223 | Indomethacin Sulfide |
|---|---|---|
| Mechanism | Kv7 activation, weak PGI₂ inhibition | COX inhibition |
| Analgesic Efficacy | Non-opioid, neuroprotective | Anti-inflammatory |
| Toxicity Profile | Lower gastrointestinal risk | High ulcerogenic potential |
Comparison with Acetaminophen Metabolites
Acetaminophen’s active metabolite, N-acetyl-p-benzoquinone imine (NAPQI), contrasts with flupirtine’s metabolites:
- NAPQI : Hepatotoxic at high doses, requires glutathione detoxification.
- D-13223/Dehydro-D 13223: No reported hepatotoxicity; neuroprotective effects observed in glioma models .
Pharmacokinetic and Metabolic Differences
Metabolic Pathways
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
